

strategies to mitigate Zoldonrasib off-target effects

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Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B10861702

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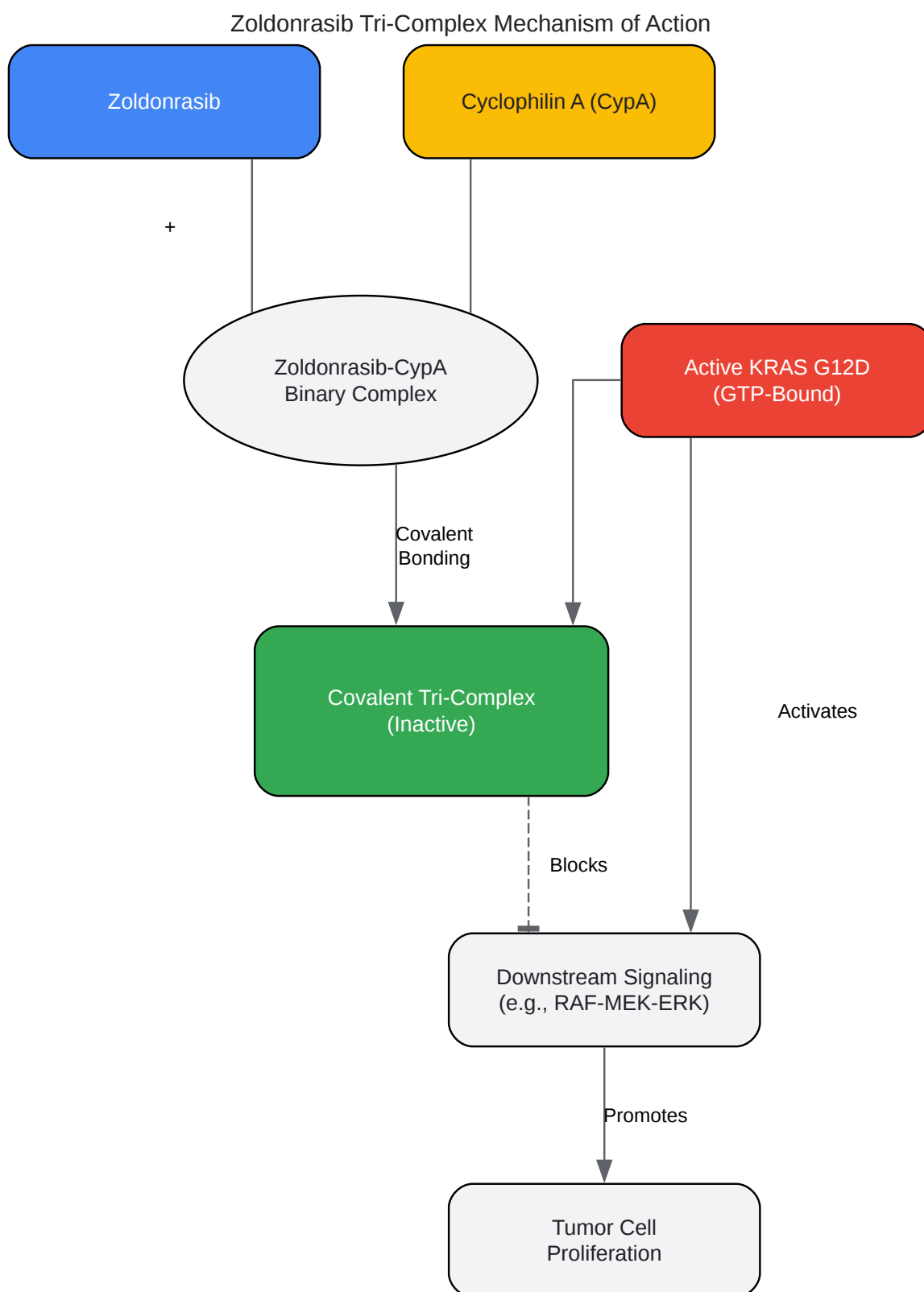
Zoldonrasib Technical Support Center

Welcome to the **Zoldonrasib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **Zoldonrasib**, with a specific focus on understanding its selectivity and proactively assessing potential off-target effects.

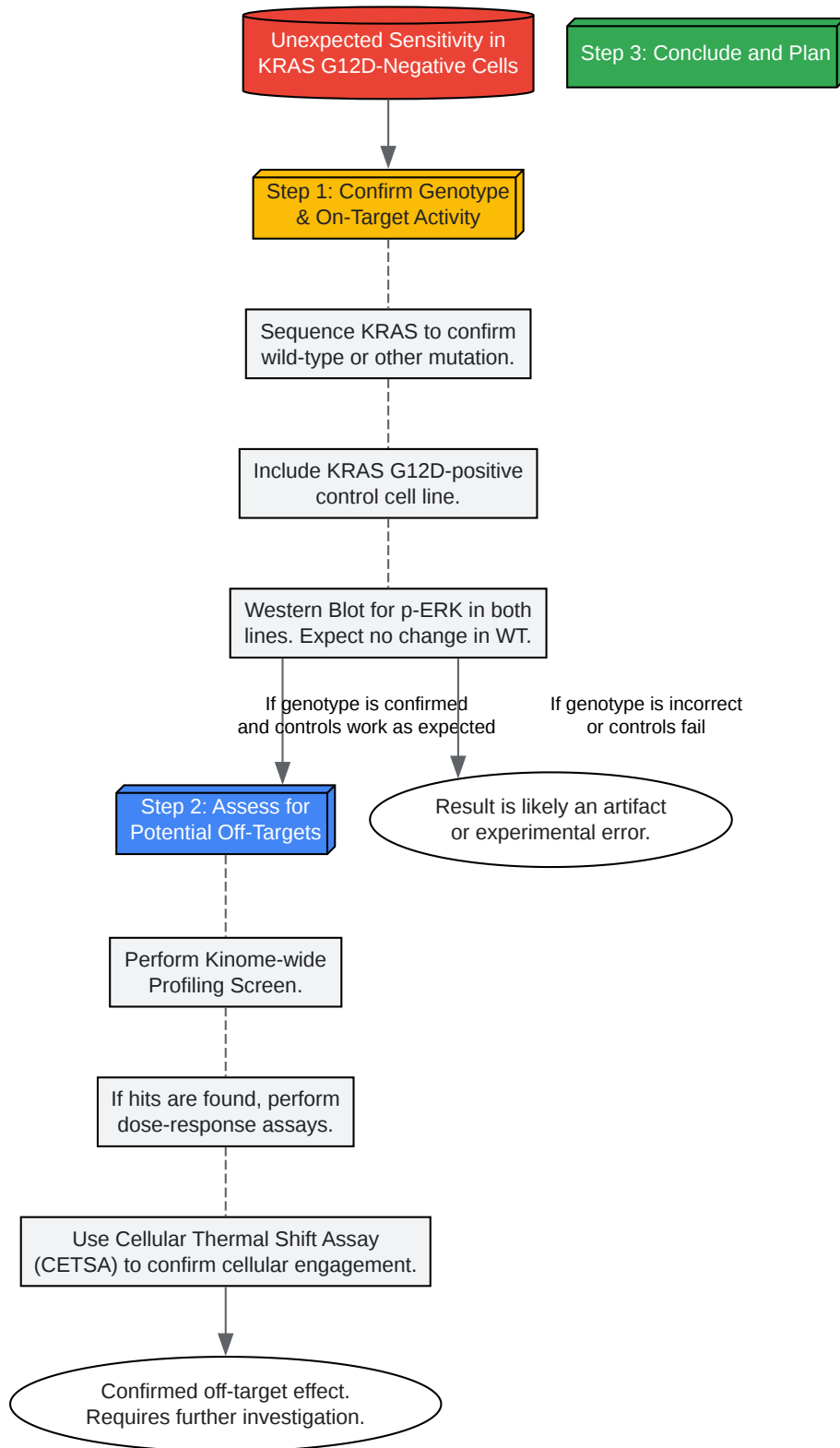
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Zoldonrasib** and how does it contribute to its selectivity?

A1: **Zoldonrasib** is an orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1] Its mechanism is distinct from inhibitors that target the inactive (GDP-bound) state of KRAS. **Zoldonrasib** targets the active, GTP-bound conformation of KRAS G12D (KRASG12D(ON)).[2][3][4] It achieves its high selectivity through a novel "tri-complex" inhibitor strategy.[5] **Zoldonrasib** first binds to cyclophilin A (CypA), and this binary complex then creates a new protein-protein interface that specifically recognizes and forms a covalent, irreversible bond with the G12D mutant KRAS protein.[1][5] This unique approach of leveraging a ubiquitous intracellular protein to target a specific mutant oncogene allows for precise action against cancer cells while minimizing effects on healthy cells.[5]



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